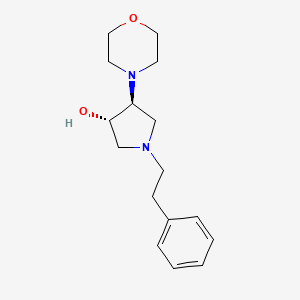![molecular formula C8H9F2NO3S B6052662 N-[2-(difluoromethoxy)phenyl]methanesulfonamide](/img/structure/B6052662.png)
N-[2-(difluoromethoxy)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(difluoromethoxy)phenyl]methanesulfonamide, also known as DMSO2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other chemical compounds.
Wirkmechanismus
The mechanism of action of N-[2-(difluoromethoxy)phenyl]methanesulfonamide is not well understood. However, it is believed that this compound acts by inhibiting specific enzymes or proteins in the body. This inhibition can lead to a variety of biochemical and physiological effects, which we will discuss in the next section.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. These effects include anti-inflammatory, antitumor, and antiviral activities. Additionally, this compound has been shown to have an inhibitory effect on specific enzymes and proteins in the body, which can lead to a reduction in the production of certain molecules.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(difluoromethoxy)phenyl]methanesulfonamide has several advantages and limitations for lab experiments. One of the primary advantages of this compound is its high purity and yield, which makes it an ideal compound for use in various scientific research applications. Additionally, this compound has been extensively studied, and its properties and potential applications are well understood. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(difluoromethoxy)phenyl]methanesulfonamide. One potential direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various areas of scientific research. Finally, the toxicity of this compound needs to be further studied to determine its potential use in clinical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been extensively studied for its potential use in the synthesis of pharmaceuticals, agrochemicals, and other chemical compounds. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activities. While there are several advantages and limitations to the use of this compound in lab experiments, there are several future directions for the study of this compound, including the optimization of the synthesis method, further understanding of the mechanism of action, and the study of its potential toxicity.
Synthesemethoden
The synthesis of N-[2-(difluoromethoxy)phenyl]methanesulfonamide involves the reaction of 2,4-difluoroanisole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at a low temperature and yields the desired compound in good purity and yield. This synthesis method has been optimized by various researchers, and it is considered to be a reliable and efficient method for the preparation of this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(difluoromethoxy)phenyl]methanesulfonamide has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of this compound is in the synthesis of pharmaceuticals. It has been used in the synthesis of various drugs, including anti-inflammatory agents, antitumor agents, and antiviral agents. Additionally, this compound has been used in the synthesis of agrochemicals and other chemical compounds.
Eigenschaften
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO3S/c1-15(12,13)11-6-4-2-3-5-7(6)14-8(9)10/h2-5,8,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYRRWNNBDBXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-methyl-2-piperidinyl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B6052584.png)
![N-(4-methylphenyl)-2-[2-({[5-(3-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6052586.png)


![7-[(4R)-4-hydroxy-L-prolyl]-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052606.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B6052611.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6052618.png)
![4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B6052628.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B6052632.png)
![2-amino-7-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052641.png)
![2-[(2-oxotetrahydro-3-furanyl)thio]-4(3H)-quinazolinone](/img/structure/B6052644.png)

![5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6052658.png)
![2-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]-6-methyl-4-pyrimidinol](/img/structure/B6052659.png)
